Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a butanoic acid moiety linked to a dibenzazocine structure, which is further connected to a pyrrolidinyl ester group. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester typically involves multi-step organic reactions. The starting materials often include dibenzazocine derivatives and butanoic acid derivatives. The key steps in the synthesis may involve:
Formation of the Dibenzazocine Core: This can be achieved through cyclization reactions involving aromatic precursors.
Attachment of the Butanoic Acid Moiety: This step may involve esterification or amidation reactions under controlled conditions.
Introduction of the Pyrrolidinyl Ester Group: This can be accomplished through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols or amines.
Substitution: May yield new esters or amides.
Scientific Research Applications
Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Alter Cellular Signaling Pathways: Affecting processes such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dibenzazocine Derivatives: Such as 11,12-didehydrodibenz[b,f]azocine-5(6H)-butanoic acid.
Butanoic Acid Esters: Such as butanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester.
Uniqueness
The uniqueness of Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23N3O6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C26H23N3O6/c30-22(11-14-26(34)35-29-24(32)12-13-25(29)33)27-16-15-23(31)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,27,30) |
InChI Key |
AKULWOSCWBWNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.